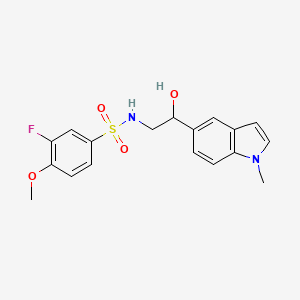![molecular formula C12H16ClNO2 B2781834 2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide CAS No. 1225480-24-9](/img/structure/B2781834.png)
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.71 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” can be represented by the InChI code: 1S/C12H16ClNO2/c1-10-4-2-5-11(8-10)16-7-3-6-14-12(15)9-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
“2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” is a derivative of phenoxy acetamide, which has been the subject of recent investigations into synthesis and pharmacological activities . Medicinal chemistry uses many chemical techniques and new computational chemistry applications to study the utilization of drugs and their biological effects . This compound, being a derivative of phenoxy acetamide, may have potential applications in the design and development of new pharmaceutical compounds .
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For example, 2,2-diphenyl-N-(3-phenylpropyl)acetamide was synthesized using 2,2-diphenylacetic acid . These derivatives can have different properties and potential applications, expanding the scope of research and development in this field .
Antibacterial Activities
Compounds similar to “2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” have been tested for antibacterial activities against various bacteria . This suggests that the compound could potentially be used in the development of new antibacterial agents .
Antifungal Activities
In addition to antibacterial activities, similar compounds have also been tested against pathogenic fungi . This indicates that “2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” could potentially have applications in antifungal research .
Chemical Diversity Studies
The compound can be used in studies exploring the chemical diversity of phenoxy acetamide and its derivatives . Such studies can provide valuable information regarding pharmacologically interesting compounds of widely different composition .
Design of New Derivatives
From a biological and industrial point of view, the study of “2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide” and its derivatives may provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy .
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-10-4-2-5-11(8-10)16-7-3-6-14-12(15)9-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZTDATHUAECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)
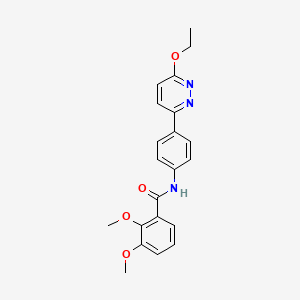

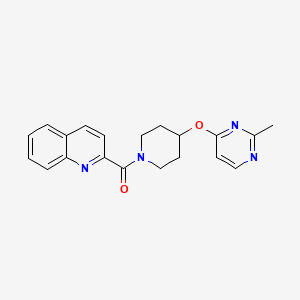

![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
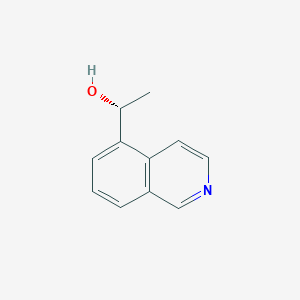

![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)
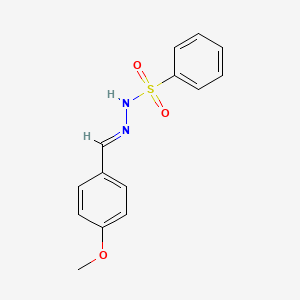
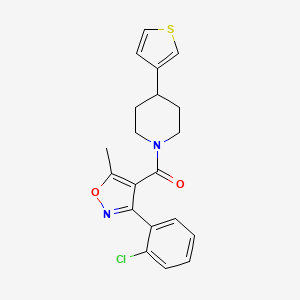
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)
![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2781773.png)
